L-Norleucine, 2-(aminomethyl)- (9CI)
Description
Chemical Identity and Nomenclature
L-norleucine represents a fundamental non-proteinogenic amino acid with the systematic chemical name (S)-2-aminohexanoic acid. The compound exhibits the molecular formula C₆H₁₃NO₂ and maintains a molecular weight of 131.17 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound follows the nomenclature (2S)-2-aminohexanoic acid, reflecting its stereochemical configuration.
The Chemical Abstracts Service registry number 327-57-1 serves as the primary identifier for L-norleucine in chemical databases. Alternative nomenclature includes alpha-aminocaproic acid, caprine, glycoleucine, and hexanoic acid, 2-amino-, (S)-configuration. The compound maintains the International Chemical Identifier key LRQKBLKVPFOOQJ-RXMQYKEDSA-N for database searches and chemical informatics applications.
L-norleucine demonstrates significant structural similarity to methionine while lacking the sulfur atom, making it nearly isosteric with this proteinogenic amino acid. This characteristic has rendered norleucine valuable in biochemical research applications, particularly in studies examining protein structure and function. The compound exists as a white to off-white crystalline powder under standard laboratory conditions, exhibiting water solubility of approximately 1.6 grams per 100 milliliters at 23 degrees Celsius.
Physical properties of L-norleucine include a melting point exceeding 300 degrees Celsius and an optical rotation of +22 degrees when measured in 6 normal hydrochloric acid solution. The compound demonstrates a pKa value of 2.335 at 25 degrees Celsius, consistent with typical alpha-amino acid behavior.
Historical Context and Discovery
The historical development of norleucine research traces back to the foundational work of Huffman and Ingersoll, who published seminal resolution studies of amino acids in the Journal of the American Chemical Society in 1951. Their work, titled "The Resolution of Amino Acids. II. Isoleucine, Alloisoleucine, Leucine and Norleucine," established fundamental methodologies for separating and characterizing these structural isomers.
The discovery and characterization of norleucine gained particular significance through the groundbreaking Miller-Urey experiments of the 1950s, which demonstrated the prebiotic synthesis of amino acids under conditions simulating early Earth environments. Stanley Miller's experiments, conducted under the supervision of Nobel laureate Harold Urey at the University of Chicago, revealed that norleucine could be synthesized abiotically from simple atmospheric components including methane, ammonia, hydrogen, and water vapor when subjected to electrical discharge.
Recent reanalysis of preserved vials from Miller's original experiments using modern analytical techniques has revealed that norleucine was among the amino acids produced in greater variety and quantity than initially detected with the paper chromatography methods available in the 1950s. These findings have enhanced understanding of norleucine's role in prebiotic chemistry and potential contributions to the origin of life scenarios.
The compound's significance in biochemical research expanded through the work of various investigators who recognized its utility as an internal standard in amino acid analysis and as a probe for studying protein structure. Modern analytical methods employing high-performance liquid chromatography coupled with fluorescence detection and mass spectrometry have enabled precise quantification of norleucine in complex biological samples.
Structural Isomerism and Analogues
L-norleucine belongs to the leucine family of amino acids, which comprises four primary isomeric structures: leucine, isoleucine, tert-leucine (also known as terleucine or pseudoleucine), and norleucine. These compounds can be conceptualized as butyl-substituted glycines, representing all possible variations of butyl group attachments to the amino acid backbone.
Table 1: Structural Isomers of Norleucine
| Compound | Systematic Name | CAS Number | Molecular Formula | Structural Description |
|---|---|---|---|---|
| L-Leucine | 2-Amino-4-methylpentanoic acid | 61-90-5 | C₆H₁₃NO₂ | Isobutylglycine |
| L-Isoleucine | 2-Amino-3-methylpentanoic acid | 73-32-5 | C₆H₁₃NO₂ | sec-Butylglycine |
| L-tert-Leucine | 2-Amino-3,3-dimethylbutanoic acid | 20859-02-3 | C₆H₁₃NO₂ | tert-Butylglycine |
| L-Norleucine | 2-Aminohexanoic acid | 327-57-1 | C₆H₁₃NO₂ | n-Butylglycine |
Among these isomers, only leucine and isoleucine participate in natural protein synthesis as proteinogenic amino acids, while tert-leucine and norleucine remain non-natural compounds. The stereochemical considerations extend beyond the L-forms to include D-leucine, D-isoleucine, L-alloisoleucine, D-alloisoleucine, D-tert-leucine, and D-norleucine, representing the complete stereochemical diversity within this amino acid family.
Norleucine demonstrates particular biochemical significance due to its structural relationship with methionine. Both compounds share similar molecular dimensions and hydrophobic properties, but norleucine lacks the sulfur atom present in methionine. This structural similarity has enabled researchers to employ norleucine as a methionine analogue in studies of amyloid-beta peptides associated with Alzheimer's disease, where substitution of methionine with norleucine at position 35 completely negated neurotoxic effects.
The biosynthetic pathway for norleucine in bacterial systems involves the enzyme 2-isopropylmalate synthase acting upon alpha-ketobutyrate. This mechanism differs from standard amino acid biosynthesis and reflects the non-proteinogenic nature of norleucine. The incorporation of norleucine into peptides results from imperfect selectivity of aminoacyl-transfer ribonucleic acid synthetases, leading to occasional misincorporation during protein synthesis.
Cycloleucine represents an important cyclic derivative of norleucine, characterized by a cyclopentane ring structure that reduces the compound by two hydrogen atoms relative to norleucine. This modification eliminates the stereocenter at the alpha-carbon position while maintaining the fundamental amino acid structure.
Properties
CAS No. |
160557-07-3 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21414 |
Synonyms |
L-Norleucine, 2-(aminomethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Protein Engineering and Enzyme Activity
L-Norleucine is utilized in protein engineering due to its structural similarity to methionine. Its incorporation into proteins can enhance enzyme activity and stability. For example, research demonstrated that substituting methionine residues with norleucine in Thermoanaerobacter thermohydrosulfuricus lipase resulted in a 50% increase in activity towards certain polyesters compared to the native enzyme . This highlights the potential of norleucine as a tool for optimizing enzyme characteristics through residue-specific incorporation techniques.
Studying Amyloid-β Peptides
Norleucine has been instrumental in studying the neurotoxic effects of Amyloid-β peptides, which are implicated in Alzheimer's disease. Substituting methionine at position 35 with norleucine completely negated the neurotoxicity associated with these peptides . This application underscores norleucine's role in understanding protein misfolding and aggregation in neurodegenerative diseases.
Medicinal Chemistry
Anticancer Therapeutics
L-Norleucine derivatives, particularly 6-diazo-5-oxo-L-norleucine (DON), have been extensively studied for their anticancer properties. DON acts as a glutamine antagonist, inhibiting glutaminolysis—a metabolic pathway often upregulated in cancer cells. Clinical studies have shown promising results with DON, leading to tumor regression in patients with various cancers such as Hodgkin's lymphoma and acute leukemia .
Combination Therapies
Recent reviews suggest that combining DON with other agents may enhance therapeutic efficacy against tumors by targeting metabolic pathways crucial for cancer cell survival . For instance, DON has been evaluated alongside drugs like lonidamine, revealing synergistic effects that could revitalize interest in these older compounds for modern cancer treatments.
Agricultural Applications
Plant Growth Regulation
Research indicates that L-norleucine can influence plant growth and development. Its application as a growth regulator has been explored, particularly in enhancing stress tolerance among plants. The mechanism involves modulation of amino acid metabolism and signaling pathways that promote resilience to environmental stresses .
Pharmaceutical Development
Drug Formulation and Delivery
The incorporation of norleucine into drug formulations is being explored to improve pharmacokinetic properties. Its ability to alter the solubility and stability of drug compounds can lead to more effective delivery systems. For example, norleucine derivatives are being investigated for their potential to enhance the bioavailability of poorly soluble drugs .
Case Study 1: Enzyme Engineering
In a study on enzyme engineering using L-norleucine, researchers replaced specific methionine residues in lipases with norleucine. The modified enzymes exhibited improved catalytic efficiency when tested against various substrates, demonstrating the compound's utility in enhancing enzyme performance through strategic amino acid substitutions .
Case Study 2: Cancer Treatment
Clinical trials involving DON highlighted its potential as an effective treatment for hematological malignancies. A cohort of pediatric patients with acute leukemia treated with DON showed significant rates of complete remission, emphasizing the compound’s role as a promising anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds represent key structural analogs of L-Norleucine, 2-(aminomethyl)- (9CI), differing in substituent type, position, and chain length:
L-Norleucine, 5-Amino-6-Fluoro-, Threo- (9CI) (CAS 157563-59-2)
- Molecular Formula : C₆H₁₃FN₂O₂
- Substituents: Amino (-NH₂) at position 5, fluorine (-F) at position 6.
- Key Features: The fluorine atom increases electronegativity and metabolic stability, while the amino group adds hydrogen-bonding capacity. This compound may be used in studies targeting fluorinated bioactive molecules .
L-Norleucine, 4,4-Dimethyl- (9CI) (CAS 308807-04-7)
- Molecular Formula: C₈H₁₇NO₂ (inferred)
- Substituents : Two methyl (-CH₃) groups at position 4.
- Key Features : Methyl groups introduce steric hindrance, reducing conformational flexibility. Such derivatives are useful in studying steric effects in enzyme-substrate interactions .
L-Norleucine, 4,5-Dimethyl- (9CI) (CAS 308807-11-6)
- Molecular Formula: C₈H₁₇NO₂ (inferred)
- Substituents : Methyl groups at positions 4 and 5.
- Key Features : Adjacent methyl groups further restrict rotation, making this compound valuable for probing hydrophobic interactions in peptides .
DL-Norleucine (CAS 616-06-8)
- Molecular Formula: C₆H₁₃NO₂
- Substituents: None (unmodified norleucine).
- Key Features : The racemic mixture serves as a reference standard for analytical method validation and quality control in pharmaceutical production .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Polarity (Inference) | Key Substituent Effects |
|---|---|---|---|---|
| L-Norleucine, 2-(aminomethyl)- | C₇H₁₅N₂O₂* | 161.21 g/mol* | High | Enhanced H-bonding, increased solubility |
| 5-Amino-6-Fluoro-norleucine | C₆H₁₃FN₂O₂ | 176.18 g/mol | Moderate | Fluorine enhances stability |
| 4,4-Dimethyl-norleucine | C₈H₁₇NO₂ | 159.23 g/mol | Low | Steric hindrance, hydrophobic |
| 4,5-Dimethyl-norleucine | C₈H₁₇NO₂ | 159.23 g/mol | Low | Increased hydrophobicity |
| DL-Norleucine | C₆H₁₃NO₂ | 131.17 g/mol | Moderate | Baseline for comparison |
*Inferred based on structural analysis.
Q & A
Q. How can L-Norleucine, 2-(aminomethyl)- (9CI) be used to investigate protein structure-function relationships in methionine-deficient systems?
L-Norleucine, 2-(aminomethyl)- (9CI) is structurally analogous to methionine but lacks the sulfur atom, making it a valuable tool for studying sulfur-dependent protein interactions. To design experiments:
- Substitute methionine with this compound during protein expression in E. coli or cell-free systems.
- Analyze structural perturbations using X-ray crystallography or NMR spectroscopy , focusing on hydrophobic core packing and ligand-binding sites.
- Validate functional impacts via enzymatic assays or thermal shift assays to compare stability with methionine-containing proteins .
Q. What are the best practices for synthesizing and purifying L-Norleucine, 2-(aminomethyl)- (9CI)-modified peptides?
- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives (e.g., N-Fmoc-N-methyl-L-norleucine) to incorporate the compound into peptide chains .
- Optimize deprotection steps with 20% piperidine in DMF to avoid side reactions.
- Purify via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient with 0.1% TFA. Confirm purity (>95%) using LC-MS or MALDI-TOF .
Q. How does L-Norleucine, 2-(aminomethyl)- (9CI) affect amino acid metabolism in bacterial models?
- Perform isotopic labeling (e.g., ¹⁵N or ¹³C) to track incorporation into bacterial proteomes.
- Use metabolomics (GC-MS or LC-MS) to identify accumulation of downstream metabolites, such as α-keto acids.
- Compare growth rates in minimal media with/without methionine to assess metabolic competition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for proteins incorporating L-Norleucine, 2-(aminomethyl)- (9CI)?
Discrepancies may arise from buffer composition, pH, or analytical methods. To address this:
- Standardize experimental conditions (e.g., 25°C, 50 mM Tris-HCl pH 7.4).
- Use differential scanning calorimetry (DSC) and circular dichroism (CD) in tandem to correlate thermal stability with secondary structure.
- Re-evaluate conflicting data using molecular dynamics simulations to model hydrophobic interactions and hydrogen bonding .
Q. What strategies mitigate off-target effects when using L-Norleucine, 2-(aminomethyl)- (9CI) in in vivo studies?
- Conduct dose-response assays to identify non-toxic concentrations (e.g., ≤10 mM in mammalian cell culture).
- Pair with RNA-seq or proteomics to screen for unintended gene expression changes.
- Validate specificity using CRISPR knock-in models with methionine auxotrophy .
Q. How can researchers validate the absence of sulfur-containing byproducts in synthetic routes for L-Norleucine, 2-(aminomethyl)- (9CI) derivatives?
- Employ elemental analysis (e.g., CHNS-O combustion) to confirm sulfur content <0.1%.
- Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., methionine adducts).
- Cross-validate with ¹H-¹³C HSQC NMR to resolve ambiguous peaks near δ 2.1 ppm (sulfur-related protons) .
Q. What computational approaches predict the kinetic incorporation efficiency of L-Norleucine, 2-(aminomethyl)- (9CI) in non-ribosomal peptide synthetases (NRPS)?
- Model active-site interactions using docking software (AutoDock Vina) with NRPS crystal structures (PDB: 3TE7).
- Calculate binding affinity (ΔG) and compare with methionine.
- Validate predictions via in vitro ATP-pyrophosphate exchange assays to measure adenylation domain specificity .
Methodological Notes
- Toxicology : While mutagenicity data are limited, handle L-Norleucine, 2-(aminomethyl)- (9CI) under Biosafety Level 1 with PPE (gloves, lab coat) due to potential NOx emissions upon decomposition .
- Storage : Store at −20°C under argon to prevent oxidation. Avoid long-term storage in aqueous buffers (pH >7.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
